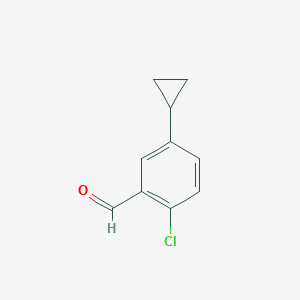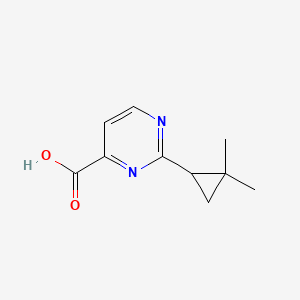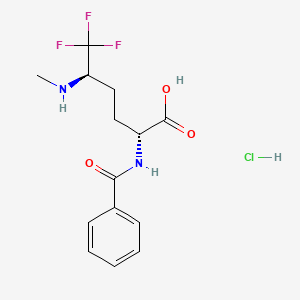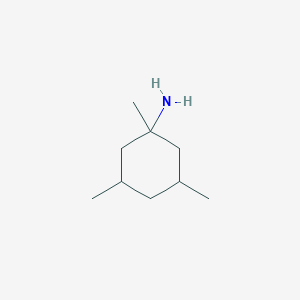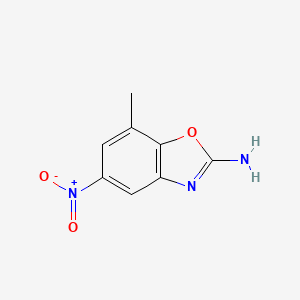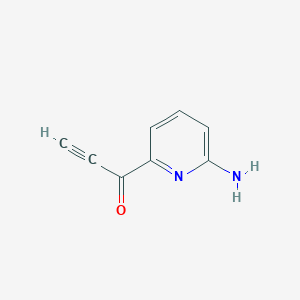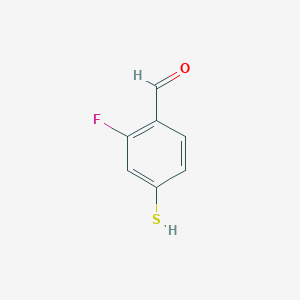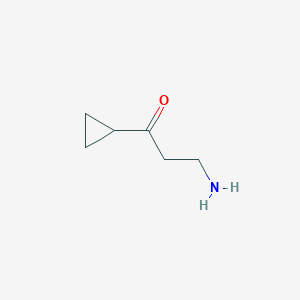
4-Amino-1-cyclobutyl-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-cyclobutyl-2-methylbutan-2-ol is an organic compound with the molecular formula C9H19NO It is characterized by the presence of an amino group, a cyclobutyl ring, and a tertiary alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclobutyl-2-methylbutan-2-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Formation of the Tertiary Alcohol: The tertiary alcohol group is formed through the reduction of a corresponding ketone or aldehyde precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-cyclobutyl-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Amino-1-cyclobutyl-2-methylbutan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism by which 4-Amino-1-cyclobutyl-2-methylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and tertiary alcohol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methylbutan-2-ol: This compound shares a similar structure but lacks the cyclobutyl ring.
Cyclobutylamine: Contains the cyclobutyl ring but lacks the tertiary alcohol group.
2-Methyl-2-butanol: Contains the tertiary alcohol group but lacks the amino group and cyclobutyl ring.
Uniqueness
4-Amino-1-cyclobutyl-2-methylbutan-2-ol is unique due to the combination of its structural features, including the cyclobutyl ring, amino group, and tertiary alcohol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
4-amino-1-cyclobutyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(11,5-6-10)7-8-3-2-4-8/h8,11H,2-7,10H2,1H3 |
Clé InChI |
TXJISVFGYGVSPG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)(CC1CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
